An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-thienyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Bromo-2-thienyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing essential data and outlining standard experimental methodologies for its characterization.
Core Physicochemical Data
The fundamental physicochemical properties of 2-(5-Bromo-2-thienyl)pyridine are summarized in the tables below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNS | |
| Molecular Weight | 240.12 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Boiling Point | 306.8 °C at 760 mmHg | [1] |
| Density | 1.563 g/cm³ | [1][2] |
| Refractive Index | 1.635 | [1] |
| Flash Point | 139.4 °C | [1] |
Solubility and Partitioning
| Property | Value | Source |
| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C, calculated) | [2] |
| XLogP3 | 3.5726 | [1] |
Spectroscopic and Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Rotatable Bond Count | 1 | [1][3] |
| Exact Mass | 238.94043 u | [1] |
| Monoisotopic Mass | 238.94043 u | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the verification and expansion of data on 2-(5-Bromo-2-thienyl)pyridine. The following sections outline standard methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point of 2-(5-Bromo-2-thienyl)pyridine can be determined using a digital melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination
The boiling point is typically determined at a specific pressure, often atmospheric pressure (760 mmHg). For small quantities, the Siwoloboff method can be employed. The sample is placed in a small test tube, and an inverted, sealed capillary tube is added. The setup is heated in a controlled manner, and the temperature at which a steady stream of bubbles emerges from the capillary and then just ceases upon slight cooling is recorded as the boiling point.
Solubility Determination
A standard shake-flask method can be used to determine the aqueous solubility. An excess amount of solid 2-(5-Bromo-2-thienyl)pyridine is added to a known volume of water at a specific temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method involving n-octanol and water. A known amount of 2-(5-Bromo-2-thienyl)pyridine is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualized Workflows
The following diagrams illustrate logical workflows for the synthesis and characterization of 2-(5-Bromo-2-thienyl)pyridine.
Caption: A generalized synthetic workflow for 2-(5-Bromo-2-thienyl)pyridine.
Caption: Workflow for the physicochemical characterization of the compound.





